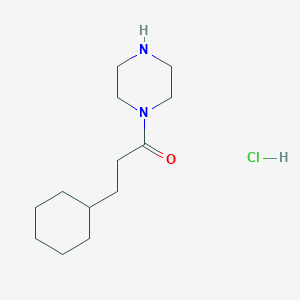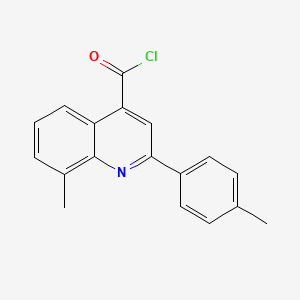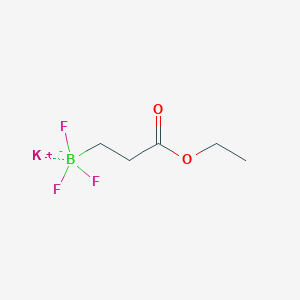
3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C13H25ClN2O and a molecular weight of 260.8 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a piperazine ring, and a propanone group . The exact structure can be determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 260.8 . More detailed properties such as melting point, boiling point, solubility, and stability would require further experimental analysis.Scientific Research Applications
Potential Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28), a related compound to 3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one hydrochloride, shows promise for therapeutic and/or diagnostic applications in oncology. New analogues with reduced lipophilicity have been designed for improved utility in these fields (Abate et al., 2011).
Antidepressant and Antianxiety Potential
A series of novel derivatives related to this compound have shown significant antidepressant and antianxiety activities, as evaluated in behavioral tests on albino mice (Kumar et al., 2017).
Dual Antihypertensive Agent Characteristics
Some compounds closely related to this compound were synthesized and evaluated as potential dual antihypertensive agents. These compounds demonstrated interesting properties related to protonation of nitrogen atoms in the piperazine ring, which could be significant in their pharmacological activity (Marvanová et al., 2016).
Antibacterial and Antifungal Activities
A study focused on compounds structurally similar to this compound revealed moderate antibacterial and antifungal activities against a variety of Gram-positive and Gram-negative bacteria and fungi (Roshan, 2018).
Anticancer and Antituberculosis Potential
A series of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, structurally related to the compound , were synthesized and showed promising results in vitro for anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Future Directions
The future directions for the study of 3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one hydrochloride could include a detailed investigation of its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research . Further studies could also explore its physical and chemical properties, as well as safety and hazards.
Properties
IUPAC Name |
3-cyclohexyl-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12;/h12,14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVOWOTXBJCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)








